molecular formula C17H23NO4 B107653 Bucumolol CAS No. 58409-59-9

Bucumolol

カタログ番号 B107653
CAS番号: 58409-59-9
分子量: 305.4 g/mol
InChIキー: CIJVBYRUFLGDHY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Bucumolol is a beta-adrenergic antagonist . It has the molecular formula C17H23NO4 .


Molecular Structure Analysis

Bucumolol has a molecular formula of C17H23NO4 . Its molecular weight is 305.37 g/mol . The structure determination of small molecule compounds can be done using techniques such as X-ray crystallography .


Physical And Chemical Properties Analysis

Bucumolol has a molecular formula of C17H23NO4 and a molecular weight of 305.37 g/mol . Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . Chemical properties describe the ability of a substance to undergo a specific chemical change .

科学的研究の応用

Pharmacological Actions and Safety

A Phase 1 study by (Kishida et al., 1980) evaluated the pharmacological actions and safety of Bucumolol, a β-blocking agent. The study, conducted on normal volunteer subjects, confirmed that Bucumolol, at a dose of 10 mg, effectively decreased heart rate and exerted a negative inotropic action without untoward actions.

Antihypertensive Activity

Research by (Miyamoto et al., 1981) found that Bucumolol has significant antihypertensive activity. The study, conducted on spontaneously hypertensive rats, demonstrated that Bucumolol lowered blood pressure and decreased plasma renin concentration, suggesting its role in renin release inhibition as a mechanism for its antihypertensive action.

Antiarrhythmic Activity

A study on the antiarrhythmic activity of Bucumolol by (Nakayama et al., 1979) revealed that both specific beta-blocking activity and non-specific membrane action of Bucumolol suppressed experimental arrhythmias in dogs produced by aconitine and ouabain.

Effects on Action Potential

The effects of Bucumolol on the action potential in guinea pig papillary muscles were studied by (Ichiyama et al., 1986). The study found that Bucumolol, among other drugs, produced a reduction in the maximum upstroke velocity of action potential, indicating its impact on cardiac electrophysiology.

Application in Angina Pectoris and Arrhythmias

A dose-finding study for Bucumolol in angina pectoris and arrhythmias by (Kimura et al., 1980) showed that 30 mg/day of Bucumolol is recommended for the treatment of these conditions.

A-V Conduction Effects

The assessment of Bucumolol's effects on atrioventricular conduction by (Nakayama et al., 1981) found that it depresses A-V conduction by beta-blockade and a non-specific action, without beta-stimulant action.

Myocardial Infarction Impact

Research on the effects of Bucumolol in myocardial infarction produced by coronary artery ligation in rats by (Koike et al., 1981) suggested that Bucumolol lessens the changes associated with myocardial ischemia and increases survival rate in a dose-related manner.

Safety And Hazards

According to the safety data sheet for Bucumolol hydrochloride, it is intended for R&D use only and not for medicinal, household, or other use . In case of exposure, appropriate first aid measures should be taken, including moving the victim to fresh air if inhaled, washing off with soap and water if skin contact occurs, rinsing with pure water for at least 15 minutes if eye contact occurs, and seeking immediate medical attention .

特性

IUPAC Name

8-[3-(tert-butylamino)-2-hydroxypropoxy]-5-methylchromen-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO4/c1-11-5-7-14(16-13(11)6-8-15(20)22-16)21-10-12(19)9-18-17(2,3)4/h5-8,12,18-19H,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJVBYRUFLGDHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C=CC(=O)OC2=C(C=C1)OCC(CNC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00866688
Record name 8-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bucumolol

CAS RN

58409-59-9
Record name Bucumolol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=58409-59-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Bucumolol [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058409599
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 8-[3-(tert-Butylamino)-2-hydroxypropoxy]-5-methyl-2H-1-benzopyran-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00866688
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BUCUMOLOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8WVJ3501L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bucumolol
Reactant of Route 2
Reactant of Route 2
Bucumolol
Reactant of Route 3
Reactant of Route 3
Bucumolol
Reactant of Route 4
Reactant of Route 4
Bucumolol
Reactant of Route 5
Reactant of Route 5
Bucumolol
Reactant of Route 6
Reactant of Route 6
Bucumolol

Q & A

Q1: What is the primary mechanism of action of Bucumolol?

A1: Bucumolol is a β-adrenergic blocking agent. [, , , ] It exerts its effects by competitively binding to β-adrenergic receptors, primarily in the heart. This binding inhibits the actions of catecholamines like adrenaline and noradrenaline, leading to a decrease in heart rate and contractility. [, , ]

Q2: How does the antiarrhythmic activity of Bucumolol compare to its optical isomers?

A2: Studies in dogs demonstrate that the levo-isomer of Bucumolol is significantly more potent in blocking β-adrenergic receptors compared to the dextro-isomer. [] This translates to the levo-isomer and the racemic mixture effectively suppressing aconitine-induced atrial arrhythmia, while the dextro-isomer shows lower efficacy. [] Interestingly, both isomers and the racemic mixture can reverse ouabain-induced ventricular arrhythmia, although the levo-isomer achieves this at a lower dose. []

Q3: Does Bucumolol possess any non-specific membrane actions, and if so, do they contribute to its overall pharmacological profile?

A3: Research suggests that Bucumolol might have non-specific membrane actions in addition to its β-blocking properties. [, ] This is supported by observations that Bucumolol, even at high doses, can depress atrioventricular conduction in dogs with suppressed sympathetic nervous activity, a phenomenon not solely attributable to β-blockade. [] Further research suggests that this non-specific membrane stabilizing action might not play a significant role in the drug's protective effect against myocardial ischemia. []

Q4: How does Bucumolol influence the renin-angiotensin system, and what are the implications for its antihypertensive effects?

A4: Bucumolol demonstrates an ability to lower blood pressure and decrease plasma renin concentration (PRC) in spontaneously hypertensive rats. [] A strong correlation exists between the percentage changes in blood pressure and PRC following a single administration of Bucumolol, indicating a possible link between renin inhibition and its antihypertensive action. [] This effect on PRC appears to be sustained even with long-term administration. []

Q5: What is the significance of enantioselective distribution observed with Bucumolol?

A5: Bucumolol, being a racemic mixture, exhibits enantioselective distribution. [] Studies show that its enantiomers display different partitioning behaviors in a two-phase system containing a chiral selector. [] This differential distribution suggests the possibility of separating and studying the individual enantiomers to potentially harness the therapeutic benefits of the more active form.

Q6: Are there any studies on the clinical efficacy of Bucumolol?

A6: Clinical studies on Bucumolol have investigated its efficacy in treating angina pectoris and arrhythmias. [, ] A Phase 1 study confirmed the heart rate-lowering effect of Bucumolol without significant adverse effects. [] A double-blind study comparing different doses of Bucumolol found 30mg/day to be potentially more effective in treating angina and arrhythmias with fewer side effects. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。